

# UBX1325: Clinical Trial Dosage and Administration Protocols

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## Compound of Interest

Compound Name: UBX1325

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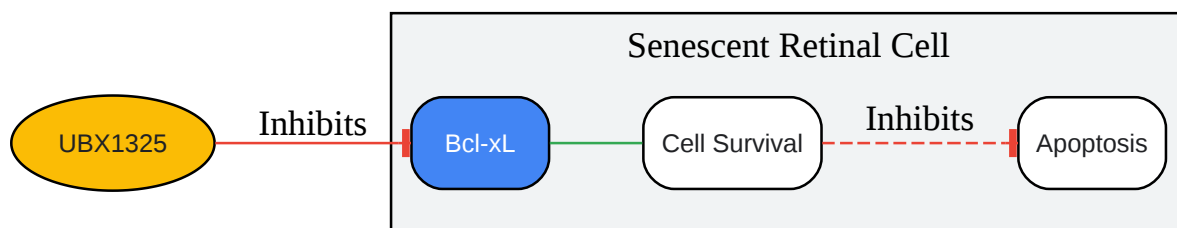
## Application Notes

**UBX1325** (also known as foselutoclax) is an investigational small molecule inhibitor of B-cell lymphoma-extra large (Bcl-xL), a member of the BCL-2 family of apoptosis-regulating proteins. By selectively targeting Bcl-xL, **UBX1325** induces apoptosis in senescent cells, which are implicated in the pathogenesis of various age-related diseases. In ophthalmology, the accumulation of senescent cells in the retina is believed to contribute to the pathology of diabetic macular edema (DME) and neovascular (wet) age-related macular degeneration (AMD). Clinical trials have been conducted to evaluate the safety and efficacy of **UBX1325** administered via intravitreal (IVT) injection in patients with these conditions.

This document provides a summary of the dosage and administration protocols for **UBX1325** in its key clinical trials.

## Signaling Pathway of UBX1325

**UBX1325**'s mechanism of action is centered on the selective elimination of senescent cells. These cells, which have entered a state of irreversible growth arrest, are dependent on pro-survival pathways, including the one mediated by Bcl-xL. By inhibiting Bcl-xL, **UBX1325** disrupts this survival mechanism, leading to the apoptotic death of senescent cells. This targeted approach is hypothesized to reduce inflammation and vascular leakage associated with retinal diseases.



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**UBX1325** inhibits Bcl-xL, leading to apoptosis in senescent cells.

## Quantitative Data Summary

The following tables summarize the dosages and administration schedules of **UBX1325** in its major clinical trials.

**Table 1: UBX1325 Phase 1 Single Ascending Dose Study (NCT04537884)**

Cohort	UBX1325 Dosage	Administration	Patient Population
1	0.5 µg	Single Intravitreal Injection	Advanced DME or wet AMD
2	1.0 µg	Single Intravitreal Injection	Advanced DME or wet AMD
3	5.0 µg	Single Intravitreal Injection	Advanced DME or wet AMD
4	10.0 µg	Single Intravitreal Injection	Advanced DME or wet AMD

**Table 2: BEHOLD Phase 2a Study in DME (NCT04857996)**

Treatment Arm	Dosage	Administration Schedule
UBX1325	10 µg	Single intravitreal injection at Day 1
Control	Sham Injection	Single sham procedure at Day 1

**Table 3: ASPIRE Phase 2b Study in DME (NCT06011798)**

Treatment Arm	Dosage	Administration Schedule
UBX1325	10 µg	Intravitreal injections on Day 1, Week 8, and Week 16. <a href="#">[1]</a>
Active Comparator	2 mg Aflibercept	Intravitreal injections on Day 1, Week 8, and Week 16. <a href="#">[1]</a>

Note: All participants received three "run-in" injections of 2 mg aflibercept approximately four weeks apart prior to randomization.[\[2\]](#)

**Table 4: ENVISION Phase 2 Study in Wet AMD (NCT05275205)**

Treatment Arm	Dosage	Administration Schedule
UBX1325 Monotherapy	10 µg	Intravitreal injections on Day 1 and Week 4. <a href="#">[3]</a>
Active Comparator	2 mg Aflibercept	Intravitreal injections every 8 weeks for a total of four injections. <a href="#">[3]</a>

## Experimental Protocols

The following are detailed methodologies for key experiments and procedures in the **UBX1325** clinical trials.

## Protocol 1: Intravitreal Injection of UBX1325

This protocol outlines the procedure for the intravitreal administration of **UBX1325**.

### 1. Preparation of **UBX1325** for Injection:

- **UBX1325** is supplied as a solution for intravitreal injection.
- Post-dilution, the solution should be held at room temperature for no more than 1 hour prior to administration.[\[4\]](#)
- Aseptic technique must be maintained throughout the preparation process.

### 2. Patient Preparation:

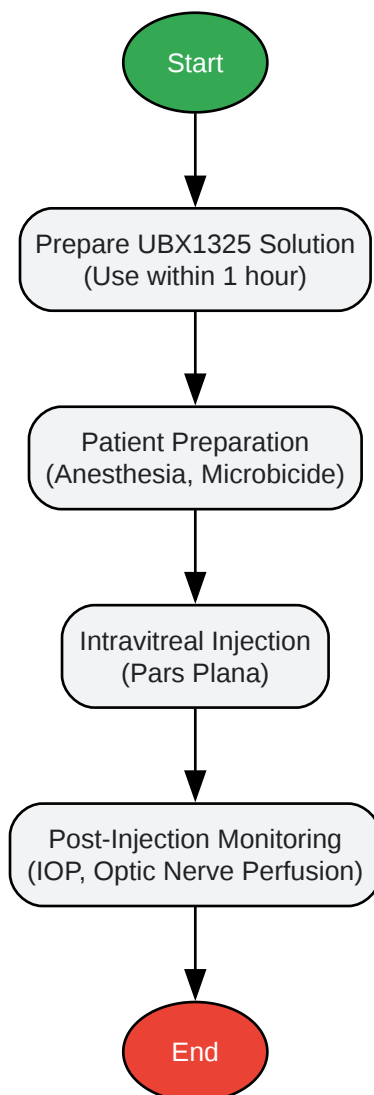
- Administer adequate anesthesia to the study eye.
- Administer a broad-spectrum microbicide to the periocular skin, eyelid, and ocular surface.
- Position the patient appropriately to ensure stability of the head and eye.

### 3. Injection Procedure:

- An eyelid speculum is placed to prevent blinking.
- The injection site is identified in the pars plana, typically 3.5-4.0 mm posterior to the limbus, avoiding the horizontal meridian and any visible vasculature.
- A sterile needle is inserted into the vitreous cavity.
- The full dose of **UBX1325** is slowly injected.
- The needle is withdrawn, and a sterile cotton swab is placed over the injection site to prevent reflux.

### 4. Post-Injection Monitoring:

- Immediately following the injection, the patient's intraocular pressure (IOP) is monitored.
- Perfusion of the optic nerve head is assessed.
- Patients are instructed to report any signs of adverse events, such as eye pain, blurred vision, or light sensitivity.



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Workflow for the intravitreal administration of **UBX1325**.

## Protocol 2: Sham Injection Procedure (as per BEHOLD Study)

The sham injection is designed to mask the patient to the treatment assignment.

1. Patient and Site Preparation:

- The preparation of the patient and the injection site is identical to that of the active treatment group (see Protocol 1, steps 2 and 3).

2. Sham Administration:

- A syringe without a needle is used.
- The hub of the syringe is pressed against the conjunctiva at the intended injection site to mimic the sensation of a real injection.[\[5\]](#)
- No substance is injected into the eye.

3. Post-Procedure:

- Post-procedure monitoring is conducted as with the active treatment group to maintain the mask.[\[5\]](#)

## Protocol 3: Aflibercept "Run-in" and Administration (as per ASPIRE Study)

The ASPIRE study included a "run-in" period with aflibercept.

1. Aflibercept Run-in Phase:

- Prior to randomization, all eligible patients receive three intravitreal injections of 2 mg aflibercept.[\[2\]](#)
- These injections are administered approximately four weeks apart.[\[2\]](#)
- The final run-in injection is given 4-6 weeks before Day 1 of the randomized treatment period.[\[2\]](#)

2. Aflibercept Administration in the Active Comparator Arm:

- Aflibercept is administered as a 2 mg intravitreal injection.
- The injection procedure follows the standard protocol for intravitreal injections, similar to that described in Protocol 1.

## Protocol 4: Key Inclusion and Exclusion Criteria

The following tables summarize the key eligibility criteria for the major **UBX1325** clinical trials.

Table 5: BEHOLD Study (DME) - Key Eligibility Criteria (NCT04857996)[6][7]

Inclusion Criteria	Exclusion Criteria
Age $\geq$ 18 years	Concurrent eye disease that could compromise visual acuity
Diagnosis of DME	Ocular infection or inflammation within 4 weeks of screening
Received at least 2 anti-VEGF injections in the 6 months prior to Day 1	History of vitreous hemorrhage in the study eye within 2 months of screening
Best Corrected Visual Acuity (BCVA) between 73 and 20 ETDRS letters	
Center-involved DME with central subfield thickness (CST) $\geq$ 300 $\mu$ m	

Table 6: ASPIRE Study (DME) - Key Eligibility Criteria (NCT06011798)[8][9]

Inclusion Criteria	Exclusion Criteria
Age $\geq$ 18 years	Concurrent eye disease that could compromise visual acuity
Patients with nonproliferative diabetic retinopathy and DME	Significant media opacities that could interfere with assessments
BCVA between 70 and 30 ETDRS letters	Any uncontrolled medical condition that may prevent participation
Center-involved DME with CST between 325-900 $\mu$ m	

Table 7: ENVISION Study (Wet AMD) - Key Eligibility Criteria (NCT05275205)[10]

Inclusion Criteria	Exclusion Criteria
Age $\geq$ 50 years	Concurrent eye disease other than wet AMD that could compromise visual acuity
Active choroidal neovascularization (CNV) associated with AMD	Ocular infection or inflammation within 12 weeks of screening
BCVA between 70 and 20 ETDRS letters	Subretinal hemorrhage with a bleeding area of $\geq$ 4 disc areas
Presence of intraretinal or subretinal fluid	History of vitreous hemorrhage in the study eye within 2 months of screening

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